molecular formula C7H8N4O2 B8778231 4-Amino-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

4-Amino-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

Cat. No. B8778231
M. Wt: 180.16 g/mol
InChI Key: RDGLADDXPVHWLF-UHFFFAOYSA-N
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Patent
US08859536B2

Procedure details

TFA (15 mL, 195 mmol) was added to a solution of 100E (2.5 g, 8.32 mmol) in anisole (1 mL, 9.15 mmol) at 0° C., and the mixture was stirred for 2 h at 90° C. for 16 h in sealed-tube. The reaction mixture was concentrated to get the residue and it was triturated with 25 mL (50%) ethyl acetate in hexane to afford to afford title compound (1.0 g, 66.7%) as an off-white-solid. 1H NMR (400 MHz, DMSO-d6-D2O): δ 8.26 (s, 1H), 4.57 (t, J=3.9 Hz, 2H), 3.47 (t, J=4.2 Hz, 2H).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
100E
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
66.7%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[NH2:8][C:9]1[C:14]2[C:15](=[O:29])[N:16](CC3C=CC(OC)=CC=3)[CH2:17][CH2:18][O:19][C:13]=2[N:12]=[CH:11][N:10]=1.C1(OC)C=CC=CC=1>>[NH2:8][C:9]1[C:14]2[C:15](=[O:29])[NH:16][CH2:17][CH2:18][O:19][C:13]=2[N:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
100E
Quantity
2.5 g
Type
reactant
Smiles
NC1=NC=NC2=C1C(N(CCO2)CC2=CC=C(C=C2)OC)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at 90° C. for 16 h in sealed-tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to get the residue and it
CUSTOM
Type
CUSTOM
Details
was triturated with 25 mL (50%) ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC=NC2=C1C(NCCO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 66.7%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.